5-Methylthiophene-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIJKQVZBYNCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methylthiophene 3 Carboxamide and Its Direct Precursors
Gewald Reaction and Its Adaptations for 2-Aminothiophene-3-carboxamide Synthesis
The Gewald reaction is a well-established and highly convergent method for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgacs.org It is a multicomponent reaction that typically involves the condensation of a ketone or aldehyde, an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base. wikipedia.orgchemeurope.com This one-pot synthesis is a cornerstone for producing 2-aminothiophene-3-carboxamides, which are valuable building blocks for agrochemicals, dyes, and pharmacologically active compounds. tubitak.gov.trnih.gov
The hallmark of the Gewald reaction is its nature as a one-pot, three-component condensation. organic-chemistry.orgacs.org The reaction brings together a carbonyl compound (aldehyde or ketone), a compound with an activated methylene group (like cyanoacetamide to directly yield a carboxamide, or ethyl cyanoacetate (B8463686) to yield an ester), and elemental sulfur. tubitak.gov.trorganic-chemistry.org This approach is highly efficient as it allows for the construction of the complex thiophene (B33073) ring in a single step, avoiding the isolation of intermediates. nih.gov
Several variations of this multicomponent approach exist. One common method involves the condensation of ketones with cyanoacetamide and sulfur in a solvent like ethanol or dimethylformamide (DMF), catalyzed by an amine base. tubitak.gov.tr Another two-step technique involves the pre-formation of an α,β-unsaturated nitrile through a Knoevenagel-Cope condensation, which is then treated with sulfur and an amine to yield the thiophene. tubitak.gov.trresearchgate.net This latter method can provide better yields for certain ketones. tubitak.gov.tr The reaction's versatility has led to its use in generating large libraries of compounds for drug discovery. acs.org
The efficiency and yield of the Gewald reaction are highly dependent on the reaction conditions, including the choice of solvent, temperature, and catalyst.
Solvents: A variety of polar and nonpolar solvents have been explored. Ethanol is commonly used, often due to the solubility of sulfur. researchgate.net Other effective solvents include dimethylformamide (DMF) and dioxane. tubitak.gov.trorganic-chemistry.org Green chemistry approaches have investigated the use of water as a solvent, sometimes in conjunction with ultrasound activation, which can lead to high yields and short reaction times. nih.govresearchgate.net
Temperature: Reaction temperatures can range from room temperature to reflux conditions. tubitak.gov.tr Studies have shown that increasing the temperature can significantly improve reaction rates and yields. For instance, a model reaction that showed only trace product formation at room temperature proceeded to 84% yield at 70 °C and 96% yield at 100 °C within a much shorter time. thieme-connect.com Microwave irradiation has also been successfully employed to reduce reaction times and improve yields. wikipedia.org
Catalysts: The reaction is typically catalyzed by a base. Organic bases like morpholine (B109124), piperidine, triethylamine (B128534), and diethylamine are frequently used. tubitak.gov.trchemicalbook.comiau.ir Research has also focused on more efficient and environmentally friendly catalysts. L-proline, a green and cost-effective organocatalyst, has been shown to effectively catalyze the reaction at low loading (10 mol%), yielding excellent results in DMF at 60°C. organic-chemistry.org Heterogeneous catalysts, such as MgO–CeO2 nanocomposites and Na2CaP2O7, have also been developed to facilitate easier product isolation and catalyst recycling. nih.goviau.ir
Below is a table summarizing the optimization of a model Gewald reaction using different catalysts, solvents, and temperatures.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Ethanol/Water | 100 | 24 h | No reaction | thieme-connect.com |
| Piperidinium borate (20) | Ethanol/Water | 70 | 3 h | 84 | thieme-connect.com |
| Piperidinium borate (20) | Ethanol/Water | 100 | 25 min | 96 | thieme-connect.com |
| L-proline (10) | DMF | 60 | - | 84 | organic-chemistry.org |
| Na2S6 (Aqueous) | Water | 70 | 30 min | 84 | researchgate.net |
| Triethylamine | Water | Room Temp | - | 75-98 | nih.gov |
This table is generated based on data from multiple sources to illustrate the effects of varying reaction conditions.
The mechanism of the Gewald reaction, though not fully understood in all its details for some time, is now generally accepted to proceed through several key steps. wikipedia.orgchemeurope.com
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile. wikipedia.orgchemeurope.com This step forms a stable α,β-unsaturated nitrile intermediate, also known as the Knoevenagel product. acs.orgthieme-connect.com
Sulfur Addition: Elemental sulfur (typically S8) is then added to the reaction. The exact mechanism of this addition is complex. wikipedia.org It is postulated that the base abstracts a proton from the methylene group of the Knoevenagel product, creating a carbanion. thieme-connect.com This carbanion then attacks the sulfur ring, leading to the formation of a thiolate intermediate. Computational studies suggest a complex equilibrium involving polysulfide intermediates which can interconvert and decompose. acs.org
Cyclization: The intermediate undergoes an intramolecular cyclization. The sulfur-containing nucleophile attacks the carbon of the cyano group. thieme-connect.com
Tautomerization/Aromatization: The resulting cyclic intermediate then undergoes tautomerization to form the final, stable 2-aminothiophene ring, which is the thermodynamic driving force for the reaction. wikipedia.orgacs.org
Preparation of 2-Amino-5-methylthiophene-3-carboxylic Acid Methyl Ester
A direct precursor to 5-methylthiophene-3-carboxamide is 2-amino-5-methylthiophene-3-carboxylic acid methyl ester. This compound can be synthesized efficiently via the Gewald reaction. chemicalbook.com The synthesis involves the one-pot reaction of propionaldehyde (B47417), methyl cyanoacetate, and elemental sulfur. chemicalbook.com
A typical laboratory procedure is as follows:
Elemental sulfur is dissolved in a suitable solvent, such as dimethylformamide (DMF).
Methyl cyanoacetate and a base catalyst, commonly morpholine, are added sequentially to the sulfur solution.
Propionaldehyde is then introduced, and the reaction mixture is heated, for example, at 50 °C, and stirred overnight.
Upon completion, the reaction is worked up by diluting with water and extracting with an organic solvent like ethyl acetate (B1210297).
The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography, to yield the target compound, methyl 2-amino-5-methylthiophene-3-carboxylate, as a solid. chemicalbook.com A reported yield for this specific synthesis is 73.6%. chemicalbook.com
Conversion of Methyl Esters to Carboxamide Functional Groups
The conversion of a methyl ester, such as methyl 2-amino-5-methylthiophene-3-carboxylate, to the corresponding carboxamide is a fundamental transformation in organic synthesis. While amides are generally more stable and less reactive than esters, several methods exist for this conversion. stackexchange.com
Direct amidation of unactivated esters often requires heating or catalysis. researchgate.net The reaction of an ester with ammonia (B1221849) or an amine is an equilibrium process that can be driven to completion by using a large excess of the amine or by removing the alcohol byproduct. stackexchange.com
Common approaches include:
Ammonolysis: Heating the methyl ester in a sealed vessel with a concentrated solution of ammonia in an alcohol (e.g., methanolic ammonia) is a classical method.
Catalytic Methods: To avoid harsh conditions, various catalysts have been developed. Iron(III) chloride has been shown to catalyze the direct amidation of esters under solvent-free conditions. researchgate.net Other systems, such as those employing nickel, palladium, or manganese catalysts, can facilitate the cross-coupling of esters and amines, though these are often more complex. mdpi.com
Aluminum-Mediated Amidation: Reagents like trimethylaluminum can mediate the conversion of esters to amides. researchgate.net
For the synthesis of a primary carboxamide, the most straightforward approach would involve reaction with an ammonia source. The choice of method depends on the stability of the thiophene substrate to the required reaction conditions.
Alternative Synthetic Routes for Thiophene-3-carboxamide (B1338676) Derivatives
While the Gewald reaction is the most prominent method for synthesizing 2-aminothiophene-3-carboxamides, other strategies exist for constructing the thiophene-3-carboxamide core.
Fiesselmann Thiophene Synthesis: This method involves the reaction of β-chlorovinyl aldehydes or ketones with thioglycolic acid esters. It provides a route to various substituted thiophene carboxylates, which can then be converted to carboxamides.
Cyclization of Functionalized Alkynes: Thiophene derivatives can be synthesized through the metal-catalyzed or base-promoted heterocyclization of alkynes bearing a sulfur-containing nucleophilic group. mdpi.com
Modification of Pre-existing Thiophenes: An alternative approach starts with a pre-formed thiophene ring, such as 5-methylthiophene-3-carboxylic acid. sigmaaldrich.comchemdiv.com This acid can be activated, for example, by converting it to an acid chloride with thionyl chloride, and then reacted with ammonia or an amine to form the desired carboxamide. mdpi.com
Tandem Reaction Sequences: More complex strategies can involve tandem reactions. For example, a cycloaddition reaction between 3-mercapto-2-butanone and an appropriate acrylate followed by acid-catalyzed aromatization can produce a thiophene-3-carboxylate skeleton. researchgate.net
These alternative routes offer different pathways to access thiophene-3-carboxamide derivatives, which can be advantageous depending on the availability of starting materials and the desired substitution pattern on the thiophene ring.
Direct Amination Strategies
Direct amination strategies involve the formation of a carbon-nitrogen bond to generate the amide functionality, potentially offering more atom-economical routes compared to traditional multi-step methods. While specific examples detailing the direct amination to form this compound are not extensively documented in the reviewed literature, several modern catalytic methods are applicable in principle.
One such approach is the catalytic amidation of carboxylic acids. This method bypasses the need for stoichiometric activating agents, which generate significant waste. catalyticamidation.infonih.gov Catalytic systems often employ boronic acids or other Lewis acids to activate the carboxylic acid group, facilitating direct reaction with an amine under dehydrative conditions. ucl.ac.ukresearchgate.net The reaction between 5-methylthiophene-3-carboxylic acid and an ammonia source using such a catalyst would theoretically yield the target carboxamide, with water as the only byproduct. catalyticamidation.info
Another potential, though less direct, strategy is C-H amination . Rhodium-catalyzed C-H amination, for instance, has been developed for the synthesis of various nitrogen-containing heterocycles. sigmaaldrich.com This method involves the insertion of a nitrene equivalent into a C-H bond. While typically used for intramolecular cyclizations, intermolecular variants could conceivably be adapted for the amination of a thiophene precursor, although this would represent a non-traditional approach to carboxamide synthesis.
It is important to note that these direct amination methods, while promising from a green chemistry perspective, often have a limited substrate scope and may require significant optimization for a specific target like this compound. catalyticamidation.info
Mannich-type Reactions
The Mannich reaction is a three-component condensation reaction that forms a β-amino-carbonyl compound, known as a Mannich base. digitellinc.comnih.gov The reaction involves an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov The core utility of this reaction is the introduction of an aminomethyl group onto a substrate. acs.org
In the context of this compound synthesis, the Mannich reaction would not typically be used to form the carboxamide group itself, but rather to functionalize the thiophene ring of a precursor. Thiophene and its derivatives are known to undergo electrophilic substitution, and the iminium ion generated in the Mannich reaction is a potent electrophile. nih.govresearchgate.net
The mechanism begins with the formation of an electrophilic iminium ion from the amine and aldehyde. digitellinc.com A compound with an acidic proton, such as a ketone or another enolizable carbonyl compound, then acts as a nucleophile, attacking the iminium ion. nih.gov While the thiophene ring itself is not a classic Mannich substrate, its reactivity in electrophilic substitutions suggests that under appropriate conditions, a precursor like 5-methylthiophene could be aminomethylated at a reactive position (e.g., the C2 position). This functionalized intermediate could then be further elaborated to the desired 3-carboxamide derivative.
However, the classical Mannich reaction is primarily used for non-enolizable aldehydes to avoid self-condensation and other side reactions. nih.gov Recent developments have explored radical-based homo-Mannich reactions that can utilize enolizable aldehydes, expanding the reaction's scope. nih.govresearchgate.net Although no specific examples of using a Mannich reaction to directly synthesize precursors for this compound were found, its principles of aminomethylation remain a fundamental tool in the functionalization of heterocyclic systems. researchgate.net
Coupling Reactions Utilizing Activating Agents
The most common and well-established method for synthesizing this compound is the coupling of 5-methylthiophene-3-carboxylic acid with an amine source, facilitated by a coupling reagent. This approach involves the in situ activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. nih.gov
This strategy is a cornerstone of peptide synthesis and is widely applied in medicinal chemistry for the creation of amide bonds. nih.gov A variety of activating agents, also known as coupling reagents, have been developed to promote this transformation efficiently and with minimal side reactions. luxembourg-bio.comresearchgate.net
Common classes of coupling reagents include:
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (B1669883) (DCC) are widely used. They react with the carboxylic acid to form a reactive O-acylisourea intermediate. nih.govresearchgate.net To suppress side reactions and reduce racemization in chiral substrates, they are often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). researchgate.netacs.org
Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective, particularly for challenging couplings. researchgate.net They generate reactive acyloxy-phosphonium cations. researchgate.net
Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are known for their high reactivity and fast reaction times, forming highly reactive activated esters. acs.orgresearchgate.net HATU is often preferred for its ability to reduce epimerization and is effective even in difficult coupling scenarios. researchgate.net
The general procedure involves dissolving the carboxylic acid (5-methylthiophene-3-carboxylic acid), the coupling reagent, an additive (if used), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). The amine is then added to this mixture to form the final amide product. nih.govacs.org The choice of reagent, solvent, and base can be critical and is often substrate-dependent. luxembourg-bio.com
| Reagent Class | Example Reagent (Abbreviation) | Typical Additive | Key Characteristics |
|---|---|---|---|
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Water-soluble byproducts, easy workup. researchgate.netresearchgate.net |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | None required | High reactivity, good for sterically hindered substrates. researchgate.net |
| Aminium/Uronium Salts | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU) | None required | Very high reactivity, low racemization, often superior for difficult couplings. acs.orgresearchgate.net |
| (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) | None required | High efficiency, fast reactions. researchgate.net |
Considerations for Scalability and Process Optimization
Scaling up the synthesis of any chemical compound, including this compound, from laboratory bench to industrial production presents a unique set of challenges. acs.org While a reaction may be high-yielding at the milligram scale, factors related to cost, safety, reagent handling, reaction time, and purification become paramount on a larger scale. researchgate.netacs.org
Key considerations for the scalability of amide synthesis include:
Safety and Handling: Many reagents used in amide synthesis can be hazardous. For example, some coupling additives like HOBt are potentially explosive, leading to the development of safer alternatives like Oxyma Pure. researchgate.net The exothermic nature of reactions and the handling of toxic or flammable solvents must be carefully managed in large reactors. beilstein-journals.org
Workup and Purification: The removal of byproducts from coupling reagents (e.g., dicyclohexylurea from DCC) can be problematic at scale. acs.org Water-soluble reagents like EDC are often favored as their byproducts can be removed with simple aqueous washes. researchgate.net The need for chromatographic purification should be minimized or eliminated in favor of crystallization or extraction.
Process Robustness: The reaction must be robust and reproducible, providing consistent yield and purity despite minor variations in reaction conditions that can occur in a manufacturing setting.
Process optimization aims to address these challenges by systematically studying reaction parameters such as temperature, concentration, reagent stoichiometry, and reaction time to find the most efficient, safe, and cost-effective conditions.
Continuous Flow Processing Approaches
Continuous flow chemistry has emerged as a powerful technology for addressing many of the challenges associated with scaling up chemical syntheses, including the production of active pharmaceutical ingredients (APIs). beilstein-journals.orgresearchgate.net Instead of using large batch reactors, reagents are continuously pumped through smaller tubes or channels where they mix and react. This approach offers several distinct advantages for the synthesis of compounds like this compound.
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with highly exothermic reactions or the use of unstable intermediates. beilstein-journals.org
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heating and cooling, enabling precise temperature control that is often not possible in large batch reactors. This can lead to higher yields, fewer byproducts, and faster reaction times. researchgate.net
Scalability: Scaling up a flow process, often referred to as "scaling out," can be achieved by simply running the system for a longer duration or by running multiple reactors in parallel. This avoids the complex and often unpredictable issues associated with changing reactor size and geometry in batch processing. catrin.com
Advanced Analytical Techniques for Structural Elucidation of 5 Methylthiophene 3 Carboxamide Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, chemists can piece together the connectivity of atoms within 5-methylthiophene-3-carboxamide.
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the methyl group protons, the thiophene (B33073) ring protons, and the amide protons are expected. The chemical shifts of the thiophene ring protons are influenced by the electron-donating methyl group and the electron-withdrawing carboxamide group. The protons on the amide group (-CONH₂) may appear as a broad singlet, and their chemical shift can be solvent-dependent. The methyl group protons will typically appear as a singlet in the upfield region of the spectrum. The coupling constants (J values) between adjacent protons on the thiophene ring can help to confirm their relative positions. researchgate.net
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Thiophene-H (C2) | 7.5-8.0 | Singlet |
| Thiophene-H (C4) | 7.0-7.5 | Singlet |
| Methyl Protons (-CH₃) | 2.0-2.5 | Singlet |
Note: Predicted values are based on general principles of NMR spectroscopy and data for similar thiophene derivatives. Actual experimental values may vary based on solvent and other experimental conditions.
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. chemguide.co.uklibretexts.orgoregonstate.edu Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the thiophene ring are indicative of their electronic environment. The carbonyl carbon of the amide group will appear at a characteristic downfield chemical shift, typically in the range of 160-180 ppm. chemguide.co.uk The carbon of the methyl group will resonate at a much higher field.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl Carbon (C=O) | 160-170 |
| Thiophene Ring Carbons | 120-150 |
Note: These are approximate chemical shift ranges. The exact values depend on the specific molecular environment and the solvent used for the NMR experiment. chemguide.co.uk
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.czpressbooks.pubpressbooks.pub The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of the amide and methyl groups, as well as the thiophene ring.
Key expected absorptions include the N-H stretching vibrations of the primary amide, which typically appear as two bands in the region of 3100-3500 cm⁻¹. nih.gov A strong absorption band corresponding to the C=O (carbonyl) stretching of the amide group is expected around 1640-1690 cm⁻¹. libretexts.orglibretexts.org The C-H stretching vibrations of the methyl group and the thiophene ring will be observed in the 2850-3100 cm⁻¹ region. libretexts.org Vibrations associated with the C-N bond of the amide and the C-S bond of the thiophene ring will appear in the fingerprint region (below 1500 cm⁻¹). libretexts.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3100-3500 | Medium to Strong |
| C-H Stretch (Aromatic/Alkyl) | 2850-3100 | Medium to Strong |
| C=O Stretch (Amide) | 1640-1690 | Strong |
| C=C Stretch (Thiophene Ring) | 1400-1600 | Medium |
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. miamioh.edu For this compound, the molecular ion peak (M⁺) in the mass spectrum will correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound may include the loss of the amide group (-CONH₂) or parts of it, such as NH₂ or CO. The thiophene ring can also undergo characteristic fragmentation, leading to the formation of smaller, stable ions. Analysis of these fragment ions helps to piece together the structure of the original molecule. researchgate.net
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Identity |
|---|---|---|
| [M]⁺ | 141.03 | Molecular Ion |
| [M - NH₂]⁺ | 125.02 | Loss of amino group |
| [M - CO]⁺ | 113.03 | Loss of carbonyl group |
Note: The m/z values are calculated based on the most common isotopes. The relative abundances of the fragment ions will depend on the ionization method and energy.
Chromatographic Purity Assessment and Isolation Methodologies
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC can be employed to determine its purity by separating it from any starting materials, byproducts, or other impurities.
A suitable HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape. The retention time of this compound under specific HPLC conditions is a characteristic property that can be used for its identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.
Table 5: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: These are example parameters and would need to be optimized for the specific sample and HPLC system.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique in synthetic organic chemistry for its simplicity, speed, and cost-effectiveness. In the context of synthesizing this compound and related derivatives, TLC serves as an indispensable tool for the real-time monitoring of reaction progress. researchgate.net This method allows chemists to qualitatively track the consumption of reactants and the formation of products, enabling the determination of the reaction's endpoint and providing crucial information for optimizing reaction conditions and guiding the subsequent purification steps. mdpi.comthieme.de
The principle of TLC involves the separation of components within a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase. For the analysis of thiophene carboxamide syntheses, the standard practice involves using a TLC plate coated with a thin layer of silica (B1680970) gel as the stationary phase. mdpi.com The silica gel is often impregnated with a fluorescent indicator (F254) to facilitate the visualization of otherwise colorless organic compounds. mdpi.com
A small aliquot of the reaction mixture is spotted at the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a carefully selected solvent system, the mobile phase or eluent. The choice of eluent is critical and is determined empirically to achieve clear separation between the starting materials, any intermediates, and the desired product. Common solvent systems for thiophene derivatives include mixtures of varying polarity, such as dichloromethane/ethyl acetate (B1210297) or dichloromethane/hexane. mdpi.comrsc.org
As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates. The separation is governed by the polarity of the compounds relative to the polarity of the stationary and mobile phases. Less polar compounds have a weaker affinity for the polar silica gel and travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rƒ) value. Conversely, more polar compounds interact more strongly with the silica gel and move shorter distances, leading to lower Rƒ values.
The progress of the amidation reaction to form this compound can be effectively visualized on a series of TLC plates run at different time intervals.
At the beginning of the reaction (T=0): A spot corresponding to the starting material (e.g., 5-methylthiophene-3-carboxylic acid or its acyl chloride) will be prominent.
During the reaction: A new spot, representing the this compound product, will appear. As the reaction proceeds, the intensity of the product spot increases while the intensity of the starting material spot diminishes.
Upon completion: The spot corresponding to the starting material will have disappeared completely, indicating its full consumption and the end of the reaction. mdpi.com
After development, the plate is dried and the separated spots are visualized, typically under a UV lamp at 254 nm. The compounds absorb the UV light and appear as dark spots against the green fluorescent background of the plate. This non-destructive visualization allows for a quick assessment of the reaction's status. The Rƒ value for each spot is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. This value is a characteristic of a compound in a specific TLC system and helps in its tentative identification.
The insights gained from TLC are pivotal for the subsequent work-up and purification stages. For instance, the solvent system that provides the best separation on TLC is often adapted for column chromatography to isolate the pure this compound from any unreacted starting materials or by-products. mdpi.com Research on the synthesis of various thiophene carboxamides consistently reports the use of TLC to monitor the reaction until completion, confirming its role as a standard and essential procedure in this area of synthetic chemistry. mdpi.comnih.govnih.gov
Research Findings in Tabular Format
The following table summarizes typical parameters used in the TLC monitoring of reactions producing thiophene carboxamides. The Rƒ values are illustrative and can vary based on the specific reactants and precise TLC conditions.
Table 1: Illustrative TLC Parameters for Monitoring this compound Synthesis
| Analyte | Stationary Phase | Mobile Phase (Eluent) | Visualization Method | Expected Rƒ Value | Reference |
|---|---|---|---|---|---|
| Starting Material (e.g., 5-methylthiophene-3-carboxylic acid) | Silica Gel 60 F254 | Dichloromethane:Ethyl Acetate (1:1) | UV Light (254 nm) | ~0.5 - 0.6 | mdpi.com |
| Product (this compound) | Silica Gel 60 F254 | Dichloromethane:Ethyl Acetate (1:1) | UV Light (254 nm) | ~0.3 - 0.4 | mdpi.com |
| Starting Material (e.g., a bromo-thiophene precursor) | Silica Gel 60 F254 | Dichloromethane:Hexane (3:1) | UV Light (254 nm) | ~0.7 - 0.8 | rsc.org |
| Product (A less polar thiophene derivative) | Silica Gel 60 F254 | Dichloromethane:Hexane (3:1) | UV Light (254 nm) | ~0.5 - 0.6 | rsc.org |
Computational and Theoretical Investigations of 5 Methylthiophene 3 Carboxamide and Its Analogues
Density Functional Theory (DFT) Calculations for Electronic and Geometric Parameters
Density Functional Theory (DFT) is a cornerstone of computational analysis for thiophene (B33073) derivatives, offering a balance between accuracy and computational cost. It is employed to optimize molecular geometries and calculate a suite of electronic properties that govern the molecule's reactivity and spectroscopic signatures. nih.govnih.gov For instance, DFT calculations using the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311G++(2d,2p)) are commonly used to study these systems. nih.govglobalresearchonline.netresearchgate.net
Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability, with a larger gap implying higher stability and lower chemical reactivity. nih.govmdpi.com
Studies on thiophene carboxamide analogues have shown that the HOMO-LUMO gap is a significant parameter. For example, in a series of anticancer thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4, the most active compounds (2b and 2e) exhibited very low HOMO-LUMO gaps of -0.13 eV and -0.15 eV, respectively, suggesting high reactivity. nih.govresearchgate.net In another study on 3-substituted thiophene-2-carboxamide derivatives, the HOMO-LUMO energy gap (ΔEH-L) ranged from 3.11 to 3.83 eV. nih.gov It was observed that amino-substituted derivatives generally had a higher energy gap compared to hydroxyl or methyl-substituted analogues. nih.gov This analysis helps in correlating electronic structure with observed biological activity. nih.govmdpi.com
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| Thiophene Carboxamide Derivative 2b | -0.2013 | -0.0681 | -0.1332 | nih.govresearchgate.net |
| Thiophene Carboxamide Derivative 2e | -0.2091 | -0.0554 | -0.1537 | nih.govresearchgate.net |
| 3-Aminothiophene-2-carboxamide Analogues | N/A | ~3.83 | nih.gov | |
| 3-Hydroxythiophene-2-carboxamide Analogues | N/A | >3.11 | nih.gov | |
| 3-Methylthiophene-2-carboxamide Analogues | N/A | ~3.11 | nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is colored according to the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net
For thiophene carboxamide analogues, MEP analysis reveals that the most negative potential (red) is typically localized on the electronegative oxygen and nitrogen atoms of the carboxamide group, identifying them as primary sites for electrophilic interaction. nih.govresearchgate.net Conversely, the positive potential (blue) is often found around the hydrogen atoms of the amide group and the aromatic rings, indicating these as sites for nucleophilic attack. nih.govresearchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding with biological receptors. proteopedia.org
Fukui Functions and Reactive Site Prediction
To provide a more quantitative measure of reactivity at specific atomic sites, Fukui functions are calculated. wikipedia.org This descriptor, derived from DFT, quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.orgresearchgate.net The Fukui function helps to identify the most probable sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. bas.bg
A study on newly synthesized thiophene derivatives employed Fukui functions to pinpoint reactive centers. researchgate.netnih.gov For one derivative, the C4 atom of the thiophene ring was identified as the most reactive site for a nucleophilic attack, while the N9 atom was the most reactive for an electrophilic attack. researchgate.netnih.gov For another analogue in the same study, the C3 atom was the most susceptible to nucleophiles. researchgate.netnih.gov Such analyses provide a detailed, atom-specific picture of reactivity that complements the broader view offered by MEP maps and is invaluable for predicting how these molecules will interact and react. bas.bg
Theoretical Spectroscopic Property Prediction (IR, UV-Vis, Raman)
DFT calculations are widely used to predict the vibrational spectra (FT-IR and Raman) of molecules. By calculating the harmonic vibrational frequencies, researchers can assign the experimentally observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. iosrjournals.orgjetir.org This comparison between theoretical and experimental spectra serves to validate the computational model and confirm the molecular structure. globalresearchonline.netprimescholars.com
For analogues like 2-thiophene carboxylic acid and 2-thiophene carbohydrazide, DFT calculations have successfully predicted vibrational frequencies. iosrjournals.orgjetir.org For instance, C-H stretching vibrations in thiophene rings are typically predicted and observed in the 3100-3000 cm-1 region. primescholars.com The characteristic C=O stretching of the carboxamide or carboxylic acid group is a strong band that is also accurately predicted. In a study on 2-thiophene carboxylic acid, C-S stretching modes were calculated and identified in the experimental spectra around 852 and 649 cm-1. iosrjournals.org Similarly, TD-DFT (Time-Dependent DFT) can predict electronic transitions, such as UV-Vis absorption spectra, helping to explain the color and electronic properties of the compounds. globalresearchonline.netjchps.com
| Vibrational Mode | Compound | Calculated Frequency (DFT) | Experimental Frequency (FT-IR/Raman) | Source |
|---|---|---|---|---|
| C-H Stretching (ring) | 2-carbaldehyde oxime-5-nitrothiophene | 3244, 3230 | ~3100-3000 (general range) | globalresearchonline.net |
| C-H in-plane bending | 2-thiophene carboxylic acid | N/A | 1283, 1105, 1041 (FT-IR) | iosrjournals.org |
| C-S Stretching | 2-thiophene carboxylic acid | 852, 649 | 647 (FT-IR), 637 (FT-Raman) | iosrjournals.org |
| NH2 Stretching (asym/sym) | 2-Thiophene Carbohydrazide | N/A | 3412, 3352 (FT-IR) | jetir.org |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. It is instrumental in drug discovery for screening virtual libraries of compounds and for hypothesizing the mechanism of action of a potential drug molecule. bohrium.comresearchgate.net
Prediction of Binding Affinities and Interaction Modes
Docking simulations for thiophene carboxamide analogues have been performed against various biological targets to rationalize their activities. These simulations predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. nih.gov
For example, a series of 3-substituted thiophene-2-carboxamide derivatives were docked into the active sites of several proteins. nih.gov One 3-hydroxy thiophene carboxamide derivative (3a) showed a binding energy of -8.1675 kcal/mol with its target protein, forming a key hydrogen bond with a proline residue (Pro 145). nih.gov Another 3-methyl analogue (5a) exhibited a notable binding score of -8.7347 kcal/mol, with its interactions primarily being π-π and π-H stacking forces with arginine residues. nih.gov These studies successfully correlate the predicted binding modes and affinities with the experimentally observed biological activities, such as anticancer or antimicrobial effects, providing a structural basis for the compound's efficacy. researchgate.netbohrium.com
Flexible Side-Chain Docking Approaches
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov Traditional docking methods often treat the protein receptor as a rigid entity, which is a significant limitation as proteins are inherently flexible and can undergo conformational changes upon ligand binding. nih.govreadthedocs.io To address this, flexible side-chain docking approaches have been developed, allowing for the movement of amino acid side chains within the receptor's active site during the docking process. This provides a more realistic representation of the binding event. nih.govreadthedocs.io
When studying thiophene carboxamide derivatives, considering the flexibility of specific residues in the target's binding pocket is crucial for accurately predicting their binding modes. nih.gov For instance, in the docking of inhibitors into a kinase, side chains of key residues at the ATP-binding site and the docking site of the kinase may need to be treated as flexible to accommodate the ligand. nih.gov This approach, often utilizing genetic algorithms and rotamer libraries, optimizes not only the ligand's conformation but also the side-chain conformations of the receptor to achieve the best fit. nih.gov The selection of which side chains to make flexible is a critical step, often guided by analyzing steric clashes between various ligands and the receptor or by identifying residues in the active site with fewer geometric constraints. nih.gov Programs like AutoDock Vina and FLIPDock are equipped to handle such flexible docking simulations, where the receptor is split into a rigid part and flexible side chains to explore a wider conformational space for the protein-ligand complex. nih.govreadthedocs.io
Validation Against Crystallographic Data
The ultimate test for the accuracy of a molecular docking protocol is the comparison of its predictions with experimental data, most commonly X-ray crystallography. nih.gov Validation against crystallographic data involves comparing the computationally predicted binding pose of a ligand with the pose observed in the co-crystal structure of the protein-ligand complex. A docking protocol is considered successful if it can reproduce the experimental binding mode with a low root-mean-square deviation (RMSD), typically below 2.0 Å. nih.gov
For thiophene carboxamide analogues, this validation is a critical step to ensure that the computational models are reliable. For example, in studies of thiophene carboxamide derivatives as tubulin inhibitors, the 3D crystallographic structure of tubulin in complex with a known inhibitor like colchicine (B1669291) (e.g., PDB ID: 6XER) is often used as the receptor for docking simulations. nih.gov The ability of the docking program to accurately place a known reference compound within the binding pocket validates the docking protocol for subsequent screening of novel analogues. nih.govmdpi.com While specific co-crystal structures for 5-Methylthiophene-3-carboxamide itself may not always be available, validation is performed using structurally related inhibitors targeting the same protein to build confidence in the predicted binding modes of the new derivatives.
Molecular Dynamics (MD) Simulations in Conformational and Binding Dynamics
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.govyoutube.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the complex, conformational changes, and the nature of binding interactions. nih.govyoutube.com
For thiophene carboxamide derivatives, MD simulations are employed to assess the stability of the docked poses. nih.govmdpi.com A typical simulation runs for a specific duration (e.g., 100 nanoseconds) at a constant temperature, and the stability of the protein-ligand complex is evaluated by analyzing parameters like the root mean square deviation (RMSD). nih.gov A stable RMSD plot over the simulation time suggests that the ligand remains tightly bound within the active site in a stable conformation. nih.govnih.gov These simulations have been used to confirm the stability of thiophene carboxamide derivatives within the colchicine-binding pocket of tubulin, reinforcing the docking results and suggesting a stable interaction profile. nih.govmdpi.com Furthermore, MD simulations can reveal crucial information about the dynamic behavior of the complex, such as the persistence of hydrogen bonds and hydrophobic interactions, which are vital for the ligand's affinity and mechanism of action. nih.govyoutube.com
Table 1: Parameters from Molecular Dynamics Simulations of Thiophene Carboxamide-Tubulin Complexes
| Compound | Simulation Time (ns) | Temperature (K) | Key Finding | Reference |
| Thiophene Carboxamide Derivative 2b | 100 | 300 | Optimal dynamics trajectories, high stability and compactness | nih.govmdpi.com |
| Thiophene Carboxamide Derivative 2e | 100 | 300 | Optimal dynamics trajectories, high stability and compactness | nih.govmdpi.com |
This table is illustrative and based on findings for thiophene carboxamide analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netfrontiersin.org By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized molecules and to guide the design of more potent derivatives. frontiersin.org
For derivatives of thiophene carboxamide, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been utilized. rsc.org These studies on related structures like thieno[3,2-b]pyrrole-5-carboxamide derivatives have successfully generated models with good predictive capabilities. rsc.org The models are built by aligning a series of active compounds and calculating their steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the chemical structure are likely to increase or decrease biological activity. rsc.org For example, a QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors revealed the importance of specific substitutions for enhancing inhibitory activity, providing valuable guidance for designing novel, more effective compounds. rsc.org Such models are rigorously validated using both internal and external test sets of compounds to ensure their robustness and predictive power. researchgate.netrsc.org
Table 2: Statistical Parameters for a 3D-QSAR Model of Thieno[3,2-b]pyrrole-5-carboxamide Derivatives
| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | r²_pred (Predictive correlation coefficient for external test set) | Reference |
| CoMFA | 0.783 | 0.944 | 0.851 | rsc.org |
| CoMSIA | 0.728 | 0.982 | 0.814 | rsc.org |
This table is based on a study of thieno[3,2-b]pyrrole-5-carboxamide derivatives and illustrates the statistical validation of QSAR models.
Structure Activity Relationship Sar Studies of 5 Methylthiophene 3 Carboxamide Derivatives
Impact of Substituent Modifications on Biological Activity
The biological activity of 5-methylthiophene-3-carboxamide derivatives is profoundly influenced by the nature and position of substituents on both the thiophene (B33073) ring and the carboxamide moiety. Research has demonstrated that even minor alterations can lead to significant changes in potency and selectivity.
In a series of 2-amino-3-carboxymethylthiophene derivatives, the prototype compound, methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate, exhibited notable tumor-selective antiproliferative activity. nih.gov The tumor selectivity was found to be highly dependent on the linker between the thiophene core and an aryl group. Replacing the ethyl linker with a thioalkyl group preserved or enhanced activity, whereas an oxyalkyl or aminoalkyl linker was detrimental. nih.gov Further modifications of the aryl substituent revealed that replacing the 4-methoxy group with 4-ethyl or 4-isopropyl groups resulted in derivatives with increased potency and selectivity against T-lymphoma/leukemia cells. nih.gov For instance, the 4-ethyl and 4-isopropylarylmethylthio)thiophene analogues were found to be more potent and selective than the parent compound. nih.gov
Another study on ortho-amino thiophene carboxamide derivatives as VEGFR-2 inhibitors highlighted the importance of substituents for cytotoxic activity against hepatocellular carcinoma (HepG-2) and colon carcinoma (HCT-116) cell lines. nih.gov The introduction of different aryl groups on the acetamido side chain at the 4-position of the thiophene ring led to a range of cytotoxic potencies. nih.gov Specifically, derivatives with a 4-methylphenylamino or a 4-chlorophenylamino group at this position displayed significant cytotoxicity. nih.gov
Table 1: Impact of Substituent Modification on the Biological Activity of Thiophene Derivatives
| Compound/Derivative | Modification | Biological Activity Metric | Finding | Source |
|---|---|---|---|---|
| Methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate | Prototype compound | IC50 (CEM lymphoma) = 0.90 µM; Tumor Selectivity vs. HeLa = ~43 | Exhibited tumor-selective antiproliferative activity. nih.gov | nih.gov |
| Methyl-2-amino-5-((4-ethylphenylthio)methyl)thiophene-3-carboxylate | Replacement of methoxyphenethyl with ethylphenylthiomethyl | IC50 = 0.3-0.4 µM; Tumor Selectivity = 100-144 | More potent and selective anti-T-lymphoma/leukemia agent. nih.gov | nih.gov |
| Methyl-2-amino-5-((4-isopropylphenylthio)methyl)thiophene-3-carboxylate | Replacement of methoxyphenethyl with isopropylphenylthiomethyl | IC50 = 0.3-0.4 µM; Tumor Selectivity = 100-144 | More potent and selective anti-T-lymphoma/leukemia agent. nih.gov | nih.gov |
| 5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-[2-(4-methylphenyl)amino-acetamido]thiophene-3-carboxamide | Introduction of a 4-methylphenylaminoacetamido group | - | One of the most active cytotoxic derivatives against HepG-2 cells. nih.gov | nih.gov |
Positional Isomerism and Its Influence on Pharmacological Profiles
The spatial arrangement of substituents on the thiophene ring, known as positional isomerism, can have a dramatic effect on the pharmacological profile of a compound. The relative positions of functional groups can alter the molecule's shape, electronic distribution, and ability to interact with its biological target. For example, in the design of mitofusin activators, the stereochemistry of a cyclopropyl (B3062369) linker in a related series of compounds was found to be critical for biological activity, with the trans-R/R configuration being the active form. nih.gov This highlights the importance of stereoisomerism, a form of positional isomerism, in determining the efficacy of a drug candidate. While the available literature provides extensive data on substituent effects, a systematic study directly comparing the pharmacological profiles of positional isomers of this compound is not extensively detailed in the provided search results. However, the principle that isomeric changes can profoundly impact activity is a cornerstone of medicinal chemistry.
Exploration of Bioisosteric Replacements within the Thiophene Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a compound's physicochemical properties, pharmacokinetic profile, or potency while retaining its fundamental biological activity. cambridgemedchemconsulting.com This involves substituting an atom or a group of atoms with another that has similar steric and electronic features. cambridgemedchemconsulting.com
Within the context of thiophene derivatives, the thiophene ring itself is often considered a bioisostere of a phenyl or pyridyl ring. cambridgemedchemconsulting.com This substitution can influence metabolic stability and other properties. A direct example of bioisosteric replacement within the thiophene scaffold is seen in the development of trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives. nih.gov In these compounds, the sulfur atom of the thiophene ring is not replaced, but a selenium atom is introduced elsewhere in the molecule, demonstrating the exploration of chalcogen effects on biological activity. nih.gov The resulting selenide compounds showed a two- to eight-fold increase in IC50 values against the HCT116 colon cancer cell line compared to their non-selenide precursors. nih.gov
Furthermore, the carboxamide group, a key feature of the parent compound, can be a target for bioisosteric replacement. Common bioisosteres for amides include thioamides, acyl cyanamides, and various five-membered heterocycles like 1,3,4-oxadiazoles. hyphadiscovery.com These replacements can alter hydrogen bonding capabilities and metabolic stability. hyphadiscovery.com For instance, replacing a carboxamide with a 1,2,3-triazole was a key step in the development of alprazolam from diazepam, which solved a metabolic issue. hyphadiscovery.com While not a direct example involving this compound, this illustrates the potential of such a strategy. The principle of bioisosterism also extends to substituents on the thiophene ring. For example, a methyl group can be replaced by bioisosteres such as NH2, OH, F, or Cl to modulate activity. cambridgemedchemconsulting.com
Table 2: Examples of Bioisosteric Replacements and Their Rationale
| Original Group/Scaffold | Bioisosteric Replacement | Rationale for Replacement | Potential Outcome | Source |
|---|---|---|---|---|
| Phenyl Ring | Thiophene Ring | To alter metabolic stability and physicochemical properties. | Modified pharmacokinetic profile. | cambridgemedchemconsulting.com |
| Carboxamide | Thioamide | To modify hydrogen bonding properties (weaker H-bond acceptor, stronger H-bond donor). | Altered target binding and metabolic stability. | hyphadiscovery.com |
| Carboxamide | 1,3,4-Oxadiazole (B1194373) | To improve metabolic stability against hydrolysis while mimicking H-bond acceptor properties. | Increased plasma stability. | hyphadiscovery.com |
| Lactam | 1,2,3-Triazole | To address metabolic liabilities associated with the original group. | Improved metabolic profile. | hyphadiscovery.com |
Hybridization of Complementary Pharmacophores in Derivative Design
A modern approach in drug design involves the hybridization of two or more pharmacophores from different bioactive molecules into a single chemical entity. researchgate.net This strategy aims to create hybrid compounds that can interact with multiple biological targets or that combine the most favorable features of the parent molecules to enhance activity and selectivity. researchgate.net
This approach has been successfully applied to thiophene-3-carboxamide derivatives. In one study, a new series of symmetrical trisubstituted thiophene-3-carboxamide selenide derivatives was developed using the hybridization of complementary pharmacophores. nih.gov This design strategy led to compounds with modest to excellent antiproliferative activity. nih.gov
The general principle of pharmacophore hybridization is to identify key structural motifs responsible for the biological activity of different compounds and then to link them together in a rational manner. For example, the design of novel indanone-carbamate hybrids was inspired by the structures of donepezil (B133215) and rivastigmine, two acetylcholinesterase inhibitors. researchgate.net This strategy resulted in hybrid molecules with potent inhibitory activity. researchgate.net Similarly, a pharmacophore-based rational redesign was used to develop mitofusin activators with improved pharmacokinetic properties. nih.gov By incorporating a cyclopropyl linker, a key pharmacophoric element, researchers were able to create analogs with longer plasma and brain half-lives. nih.gov
For this compound derivatives, this could involve combining the thiophene-carboxamide core with pharmacophoric elements from other known inhibitors of a particular target, with the goal of creating a synergistic effect or a multi-target agent. The success of this strategy relies on a deep understanding of the SAR of the individual pharmacophores and the appropriate selection of linkers to ensure the correct spatial orientation of the key interacting groups.
Applications As Synthetic Intermediates and Building Blocks
Role in the Synthesis of Complex Heterocyclic Systems
The scaffold of 5-methylthiophene-3-carboxamide is readily incorporated into larger, more intricate heterocyclic systems. The presence of the reactive carboxamide group and the potential for substitution on the thiophene (B33073) ring allows for cyclization and condensation reactions to form fused ring systems or to append other heterocyclic moieties. For instance, thiophene carboxamide derivatives are utilized in the synthesis of compounds with potential pharmacological activities. mdpi.comnih.gov The development of novel compounds often involves leveraging the thiophene carboxamide core to create molecules with specific therapeutic properties. mdpi.comnih.gov
Precursor for Diversified Thiophene-Based Compounds
The utility of this compound extends to its role as a precursor for a diverse range of thiophene-containing molecules. nih.gov The methyl group and the carboxamide functionality can be chemically modified, and the thiophene ring itself can undergo various substitution reactions, leading to a multitude of derivatives with tailored electronic and steric properties.
A significant application of this compound and its analogs is in the synthesis of trisubstituted thiophene-3-carboxamide (B1338676) derivatives. These derivatives often exhibit interesting biological activities. For example, a series of symmetrical 3,4,5-trisubstituted thiophene-3-carboxamide selenide (B1212193) derivatives were synthesized and evaluated for their potential as cytotoxic agents and EGFR kinase inhibitors. nih.gov The synthetic route involved the use of 2-bromo-5-methylthiophene-3-carboxamide intermediates, highlighting the importance of the substituted thiophene carboxamide core in building these complex molecules. nih.gov
Table 1: Synthesis of Symmetrical 3,4,5-Trisubstituted Thiophene-3-carboxamide Selenide Derivatives nih.gov
| Entry | Intermediate | Product | Yield (%) |
|---|---|---|---|
| 1 | 15a | 16a | Not specified |
This table is based on the synthesis of symmetrical 3,4,5-trisubstituted thiophene-3-carboxamide selenide derivatives (16a–s) via the intermediate 15a–s. nih.gov
The carboxamide group of thiophene derivatives can be a key functional handle for the construction of other five-membered heterocyclic rings. Research has demonstrated the synthesis of thiazole, pyrazole, and 1,3,4-oxadiazole (B1194373) derivatives starting from a thiophene-2-carboxamide precursor. nih.govnih.gov Although the starting material in this specific study was a 5-amino-3-methylthiophene-2-carboxamide, the principles of using the carboxamide and other ring substituents to build these heterocycles are broadly applicable to derivatives of this compound. nih.govnih.gov Such derivatizations significantly expand the chemical space accessible from simple thiophene carboxamides, leading to compounds with potential applications in various fields, including as antimicrobial and antiviral agents. nih.govnih.gov
The thiophene ring can be functionalized to introduce a sulfonyl chloride group, a highly reactive intermediate that can be readily converted into a variety of other functional groups, most notably sulfonamides. The conversion of sulfonamides to sulfonyl chlorides can be achieved under mild conditions, allowing for late-stage functionalization of complex molecules. nih.gov While direct conversion of this compound to a sulfonyl chloride derivative is not explicitly detailed, the general methodologies for sulfonyl chloride formation from related sulfur-containing heterocycles are well-established. organic-chemistry.org For example, the oxidation of thiols or the reaction of sulfonic acids with chlorinating agents can yield the corresponding sulfonyl chlorides. organic-chemistry.org A related compound, 5-methylthiophene-3-sulfonyl chloride, is a known chemical entity, indicating the feasibility of such transformations. uni.lu This conversion opens up pathways to a broad class of compounds with significant biological and industrial applications.
Integration into Multi-step Organic Reactions
This compound and its derivatives are frequently employed as key building blocks in multi-step organic syntheses. The thiophene core provides a stable aromatic platform that can withstand a variety of reaction conditions, while the functional groups allow for sequential and controlled modifications. For example, the synthesis of complex thiophene derivatives often involves a series of reactions such as bromination, Grignard reactions, and subsequent reactions with electrophiles. google.com The carboxamide group itself can be synthesized from the corresponding carboxylic acid, which in turn can be derived from other functionalized thiophenes. sigmaaldrich.com These multi-step sequences allow for the precise construction of target molecules with desired substitution patterns and functionalities, making this compound a valuable component in the synthetic chemist's toolbox for creating novel materials and pharmaceutically relevant compounds. mdpi.comnih.gov
Mechanistic Studies of Biological Interactions for 5 Methylthiophene 3 Carboxamide Derivatives
Enzyme Inhibition Mechanisms
5-Methylthiophene-3-carboxamide derivatives have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis. Their inhibitory action is often achieved through competitive binding at the enzyme's active site or allosteric sites, leading to the modulation of enzyme activity.
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a critical role in cellular responses to stress, inflammation, and apoptosis. nih.gov Dysregulation of JNK signaling is associated with various diseases, including neurodegenerative disorders, cancer, and metabolic diseases.
A series of thiophene-3-carboxamide (B1338676) derivatives have been investigated as dual inhibitors of JNKs, acting as both ATP and JIP mimetics. nih.gov This dual inhibitory action is intriguing as it suggests binding to both the ATP binding site and the substrate docking site of the kinase. nih.gov The JNKs have a conserved D-domain, which is a docking site for substrates and scaffold proteins. nih.gov Short peptides corresponding to this domain from the scaffolding protein JIP-1 have been shown to inhibit JNK activity with high selectivity. nih.gov
Structure-activity relationship (SAR) studies have revealed that the thiophene (B33073) moiety and the 3-carboxamide group are crucial for JNK1 inhibitory activity. nih.gov For instance, replacing the thiophene ring with a phenyl group or modifying the carboxamide to an acid, ester, or cyano group leads to a significant loss of activity. nih.gov Furthermore, the position of the carboxamide group is critical, with the 5-carboxamide analogue being completely inactive. nih.gov One promising compound from these studies, compound 25, demonstrated a good balance of potency, selectivity, solubility, and metabolic stability, suggesting its potential for further development. nih.gov
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways controlling cell proliferation, survival, and differentiation. nih.gov Aberrant EGFR signaling due to overexpression or mutations is a hallmark of many cancers, making it a prime target for anticancer therapies. nih.govnih.gov
Several this compound derivatives have been designed and synthesized as EGFR kinase inhibitors. nih.govresearchgate.net One study focused on a series of symmetrical trisubstituted thiophene-3-carboxamide selenide (B1212193) derivatives. nih.gov Among these, compound 16e exhibited significant antiproliferative activity against various cancer cell lines and potent EGFR kinase inhibition with an IC50 value of 94.44 ± 2.22 nM. nih.gov In silico studies suggested that these compounds bind to the EGFR kinase domain, leading to the inhibition of its activity. nih.gov
Another study reported on 5-trifluoromethylpyrimidine derivatives incorporating a 3-aminothiophene-2-carboxylic acid methylamide moiety. nih.gov Compound 9u from this series displayed excellent antitumor activities and potent EGFR kinase inhibition with an IC50 of 0.091 μM. nih.gov These findings highlight the potential of the thiophene scaffold in developing novel EGFR inhibitors. nih.govmdpi.com
Receptor Binding Interactions
The biological effects of this compound derivatives are intrinsically linked to their ability to bind to specific receptors. In silico molecular docking studies have been instrumental in elucidating the binding modes of these compounds. nih.govresearchgate.net
For EGFR inhibitors, docking studies have shown that thiophene-based compounds can fit into the ATP-binding pocket of the kinase domain. researchgate.net These interactions often involve hydrogen bonds with key residues in the hinge region, as well as hydrophobic and electrostatic interactions within the pocket, which are crucial for stabilizing the ligand-receptor complex. mdpi.com
In the context of JNK inhibition, derivatives of thiophene-3-carboxamide have been shown to interact with both the ATP binding site and the JIP docking site. nih.gov This dual binding mode is a unique feature that contributes to their inhibitory potency and selectivity.
Similarly, for other targets like monoamine oxidase B (MAO-B), indole-5-carboxamide derivatives, which share structural similarities with thiophene carboxamides, have been shown to bind non-covalently within the active site. researchgate.net The interactions are primarily established through the carboxamide linkage and the heterocyclic ring system with key amino acid residues and water molecules in the active site. researchgate.net
Modulation of Cellular Signaling Pathways
By inhibiting key enzymes like JNK and EGFR, this compound derivatives can effectively modulate downstream cellular signaling pathways, thereby influencing cellular processes like proliferation, apoptosis, and differentiation. nih.govnih.govresearchgate.net
Inhibition of the JNK pathway by these compounds can prevent the phosphorylation of its downstream targets, such as the transcription factor c-Jun. nih.gov This can lead to the suppression of inflammatory responses and the induction of apoptosis in cancer cells.
Similarly, by blocking EGFR kinase activity, these derivatives can inhibit the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways. nih.govresearchgate.net This disruption of signaling can halt uncontrolled cell growth and proliferation, induce apoptosis, and inhibit angiogenesis in tumors. nih.gov For example, compound 9u was found to induce early apoptosis in A549 lung cancer cells and cause cell cycle arrest at the G2/M phase. nih.gov
Binding Thermodynamics Analysis (e.g., Isothermal Titration Calorimetry)
While not extensively reported specifically for this compound derivatives, Isothermal Titration Calorimetry (ITC) is a powerful technique for characterizing the thermodynamics of binding interactions. bohrium.com ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters such as the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS). bohrium.com
This information provides a complete thermodynamic profile of the interaction, which can help in understanding the driving forces behind the binding (enthalpic or entropic) and can be invaluable for lead optimization in drug discovery. bohrium.com For instance, understanding the thermodynamics of how a this compound derivative binds to its target kinase can guide the rational design of analogues with improved affinity and selectivity. The binding polynomial theory offers a robust framework for analyzing ITC data, especially for systems with multiple binding sites, providing insights into cooperativity and binding mechanisms. bohrium.com
Future Directions and Research Perspectives
Exploration of Novel Derivatization Strategies
The core structure of 5-Methylthiophene-3-carboxamide offers a versatile scaffold for chemical modification. Future research will likely focus on the strategic derivatization of this molecule to enhance its biological activity and pharmacokinetic properties. The thiophene (B33073) ring and the carboxamide group are key sites for introducing diverse substituents. evitachem.com
One promising approach involves the synthesis of novel analogues through the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds. nih.gov This method allows for the introduction of a wide range of substituents onto the thiophene ring, potentially leading to compounds with improved efficacy.
Furthermore, the reactivity of the thiophene moiety can be exploited in coupling reactions with other electrophiles, expanding the chemical space of accessible derivatives. evitachem.com Nucleophilic substitution reactions at the carbonyl carbon of the carboxamide group also present an opportunity for further derivatization. evitachem.com
A summary of potential derivatization strategies is presented in the table below:
| Strategy | Description | Potential Outcome |
| Condensation Reactions | Condensation of N-(4-acetylphenyl)-2-chloroacetamide with functionalized thiocarbamoyl compounds. nih.gov | Introduction of diverse substituents on the thiophene ring. |
| Coupling Reactions | Utilizing the thiophene moiety for coupling with various electrophiles. evitachem.com | Expansion of the chemical diversity of the compound library. |
| Nucleophilic Substitution | Targeting the carbonyl carbon of the carboxamide for substitution reactions. evitachem.com | Modification of the carboxamide group to modulate activity. |
Advanced Computational Modeling for Predictive Design
Computational methods are becoming increasingly integral to the drug discovery process. For this compound and its derivatives, advanced computational modeling can provide valuable insights into their structure-activity relationships (SAR) and guide the design of new, more potent analogues.
Density Functional Theory (DFT) calculations can be employed to study the electronic and geometric properties of different derivatives. nih.gov These calculations can help in understanding how modifications to the chemical structure affect the molecule's shape, electronic distribution, and reactivity. nih.gov For instance, DFT can be used to determine parameters like bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation. nih.gov
Molecular docking studies can be used to predict the binding modes of these compounds with their biological targets. By simulating the interaction between the ligand and the protein's active site, researchers can identify key interactions, such as hydrogen bonds and π-π stacking, that contribute to binding affinity. nih.gov This information is invaluable for designing derivatives with improved target specificity and potency.
Investigation of Broader Biological Target Landscapes
While the anti-cancer and anti-inflammatory properties of thiophene derivatives have been a primary focus, future research should aim to explore a wider range of biological targets. mdpi.comnih.gov The structural similarities of this compound to other known bioactive molecules suggest that it may interact with a variety of proteins and pathways. evitachem.comnih.gov
Thiophene-containing compounds have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antihypertensive, and antipsychotic effects. mdpi.comnih.gov Therefore, screening this compound and its derivatives against a broader panel of biological targets could uncover novel therapeutic applications.
The potential for these compounds to act as antioxidants by scavenging free radicals is another area worthy of investigation, given the electron-rich nature of the thiophene ring. evitachem.com Furthermore, their ability to interfere with bacterial metabolic pathways or cell wall synthesis suggests potential as antibacterial agents. evitachem.com
A table summarizing potential biological activities for future investigation is provided below:
| Biological Activity | Rationale |
| Antimicrobial | Structural similarity to known antibiotics and potential to disrupt bacterial metabolic pathways. evitachem.comnih.gov |
| Antihypertensive | Known biological activity of other thiophene derivatives. mdpi.com |
| Antipsychotic | Known biological activity of other thiophene derivatives. nih.gov |
| Antioxidant | The electron-rich thiophene ring may scavenge free radicals. evitachem.com |
Development of High-Throughput Screening Methodologies for New Analogues
To efficiently explore the vast chemical space of possible this compound derivatives, the development and implementation of high-throughput screening (HTS) methodologies are essential. nih.govtamu.edu HTS allows for the rapid testing of large compound libraries against specific biological targets, significantly accelerating the discovery of new lead compounds. nih.govtamu.edu
Modern HTS systems can screen hundreds of thousands of compounds in a relatively short period, making it a powerful strategy for identifying novel bioactive molecules. nih.gov For the discovery of new analogues of this compound, HTS campaigns can be designed to identify compounds that inhibit specific enzymes or cellular processes.
The use of three-dimensional (3D) cell culture models, such as spheroids, in HTS assays is a growing trend. drugtargetreview.com These models more accurately mimic the in vivo environment of tumors and can provide more predictive data on drug efficacy. drugtargetreview.com Integrating these advanced cellular models into HTS platforms will be crucial for the successful identification of clinically relevant derivatives of this compound.
Specialized HTS kits and platforms are commercially available to facilitate the screening of various chemical reactions, such as cross-coupling and amination, which are relevant for the synthesis of new analogues. sigmaaldrich.com These tools can streamline the process of library synthesis and screening.
| HTS Approach | Description | Advantage |
| Whole-Cell Screening | Screening compound libraries against whole bacterial or cancer cell lines. nih.gov | Identifies compounds with overall cellular activity. |
| Target-Based Screening | Screening against a specific, isolated biological target (e.g., an enzyme). tamu.edu | Identifies compounds with a defined mechanism of action. |
| High-Content Screening (HCS) | A cell-based assay that measures multiple cellular parameters simultaneously. nih.gov | Provides detailed information on the compound's effect on cellular phenotype. |
| 3D Spheroid Screening | Using 3D cell culture models in HTS assays. drugtargetreview.com | More physiologically relevant and predictive of in vivo efficacy. |
Q & A
Basic: What are the standard synthetic routes for 5-methylthiophene-3-carboxamide, and how is the product characterized?
Answer:
The synthesis typically involves cyclization of thiophene precursors followed by amide bond formation . For example:
- Step 1 : Formation of the thiophene core via cyclization reactions using sulfur and diene precursors (e.g., Gewald reaction for substituted thiophenes) .
- Step 2 : Introduction of the methyl group via electrophilic substitution or alkylation .
- Step 3 : Amidation of the carboxylic acid intermediate using ammonia or amines under reflux conditions .
Characterization requires:
- NMR (¹H/¹³C) to confirm regiochemistry and substituent positions.
- IR spectroscopy to validate the carboxamide group (C=O stretch ~1650 cm⁻¹).
- Mass spectrometry for molecular weight verification .
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound derivatives?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency .
- Catalyst use : Lewis acids (e.g., AlCl₃) improve cyclization kinetics .
- Temperature control : Microwave-assisted synthesis reduces reaction time and minimizes side products .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves structurally similar intermediates .
Case study : A 20% yield increase was achieved by switching from thermal heating (120°C, 12 hours) to microwave irradiation (150°C, 30 minutes) for a key cyclization step .
Basic: What are the primary biological applications of this compound in drug discovery?
Answer:
The compound serves as a pharmacophore in:
- Enzyme inhibition : Modulating kinases or proteases via hydrogen bonding with the carboxamide group .
- Antimicrobial agents : Derivatives with electron-withdrawing substituents (e.g., nitro, chloro) show enhanced activity against Gram-positive bacteria .
- Receptor modulation : Structural analogs act as allosteric modulators of GPCRs due to thiophene’s aromatic interactions .
Methodological note : In vitro assays (e.g., MIC for antimicrobial activity) require purity >95%, verified by HPLC .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
Contradictions often arise from:
- Purity discrepancies : Impurities (>5%) skew bioassay results. Use preparative HPLC or recrystallization to ensure consistency .
- Assay variability : Standardize protocols (e.g., fixed cell lines for cytotoxicity assays) to reduce inter-lab variability .
- Structural isomerism : Regioisomeric byproducts (e.g., 4-methyl vs. 5-methyl substitution) may have divergent activities. Use 2D NMR (COSY, NOESY) to confirm regiochemistry .
Example : A reported IC₅₀ variation (2–10 µM) for a kinase inhibitor was traced to undetected 4-methyl isomer contamination .
Basic: What spectroscopic techniques are critical for distinguishing this compound from its regioisomers?
Answer:
- ¹H NMR : Methyl group chemical shifts differ:
- ¹³C NMR : Carbonyl carbons (C=O) resonate at δ ~165–170 ppm, with shifts influenced by substituent position .
- Mass spectrometry : Isotopic patterns (e.g., sulfur-34) confirm molecular composition .
Advanced: How can computational modeling guide the design of this compound-based enzyme inhibitors?
Answer:
- Docking studies : Use software (e.g., AutoDock Vina) to predict binding poses with target enzymes (e.g., COX-2). Focus on hydrogen bonds between the carboxamide and catalytic residues (e.g., Arg120) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency. Nitro groups (σ = +0.78) enhance activity in COX-2 inhibition .
- MD simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
Validation : Synthesize top-ranked candidates and compare predicted vs. experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
